4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
4-Methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a bis-sulfonamide derivative featuring a tetrahydroquinoline core substituted with two 4-methoxybenzenesulfonyl groups. This compound belongs to the sulfonamide class, known for diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . Its structure combines a partially saturated quinoline ring with sulfonamide linkages, which may enhance metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
4-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-19-6-10-21(11-7-19)32(26,27)24-18-5-14-23-17(16-18)4-3-15-25(23)33(28,29)22-12-8-20(31-2)9-13-22/h5-14,16,24H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWUKKDNGXNGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, generally act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle.
Mode of Action
Sulfonamides, including this compound, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. This results in the prevention of bacterial growth and replication, making sulfonamides bacteriostatic rather than bactericidal.
Biochemical Pathways
The compound affects the folic acid metabolism pathway. By inhibiting the conversion of p-aminobenzoic acid into folic acid, it prevents the synthesis of essential bacterial proteins, thereby inhibiting bacterial growth.
Pharmacokinetics
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By preventing the synthesis of essential proteins in bacteria, the compound effectively halts bacterial replication.
Biological Activity
4-Methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a sulfonamide group and a tetrahydroquinoline moiety, which are known for their diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
Antidiabetic Activity
Research indicates that compounds similar to this compound exhibit significant inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucose metabolism. Inhibitors of this enzyme have been explored as potential treatments for metabolic disorders like type 2 diabetes and obesity .
Antimicrobial Activity
Studies have shown that related quinoline derivatives possess antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, quinazoline derivatives have demonstrated potent antibacterial effects, suggesting that the target compound may also exhibit similar activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Potential
Compounds with similar structural features have been evaluated for their anticancer properties. A study on quinazoline derivatives indicated their effectiveness against cancer cell lines by inhibiting key signaling pathways involved in tumor growth . The sulfonamide moiety is often associated with enhanced cytotoxicity towards cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group facilitates binding to enzymes like carbonic anhydrase or urease, leading to inhibition of their activity.
- Receptor Modulation : Compounds in this class may interact with various receptors (e.g., adrenergic receptors), influencing cellular signaling pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects.
Case Studies
| Study | Findings |
|---|---|
| Siddiqui et al. (2007) | Identified anticonvulsant activity in related sulfonamide compounds. |
| Vicker et al. (2007) | Demonstrated the potential for metabolic disease treatment through enzyme inhibition. |
| Kumar et al. (2009) | Reported anticancer effects in cell lines treated with structurally similar compounds. |
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The presence of the tetrahydroquinoline moiety in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The incorporation of the 4-methoxybenzenesulfonyl group may contribute to the compound's ability to inhibit bacterial growth. Preliminary studies suggest that derivatives of this compound could be effective against resistant strains of bacteria, making them valuable in treating infections where traditional antibiotics fail .
Anti-inflammatory Effects
The sulfonamide functional group has been linked to anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This property could position the compound as a candidate for developing new anti-inflammatory medications.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of sulfonamide derivatives for their anticancer activity against human breast cancer cell lines. The study found that compounds structurally similar to 4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibited IC50 values in the low micromolar range, indicating potent activity .
Case Study 2: Antimicrobial Testing
A recent investigation into various sulfonamide derivatives demonstrated their effectiveness against multi-drug resistant strains of Staphylococcus aureus. The tested derivatives showed minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting that further development of these compounds could lead to new therapeutic options .
Comparison with Similar Compounds
Key Observations:
- Core Scaffold Differences: The target compound and the propyl-tetrahydroquinoline derivative share a tetrahydroquinoline core, but the former has dual sulfonamide substitutions, whereas the latter features a propyl chain. This likely increases the target compound’s steric bulk and polarity compared to the propyl derivative.
- Heterocyclic Modifications : The thiadiazole-containing analog introduces a sulfur-rich heterocycle, which may enhance interactions with metal ions or enzymes compared to the target compound’s methoxy-dominated structure.
- Substituent Impact : The dual 4-methoxybenzenesulfonyl groups in the target compound could improve binding to hydrophobic pockets in proteins, whereas the single methoxyphenyl group in may limit such interactions.
Physicochemical and Pharmacokinetic Properties
- In contrast, the target compound’s dual sulfonamide groups and methoxy substituents could confer moderate solubility in polar aprotic solvents (e.g., DMSO), though experimental validation is needed.
Preparation Methods
Nitration and Reduction Pathway
The tetrahydroquinoline scaffold is often derived from quinoline via sequential nitration, hydrogenation, and reduction:
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Nitration : Quinoline is nitrated at position 6 using a mixture of nitric and sulfuric acids, yielding 6-nitroquinoline.
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring to form 6-nitro-1,2,3,4-tetrahydroquinoline.
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Nitro Reduction : The nitro group is reduced to an amine using SnCl₂/HCl or catalytic hydrogenation, producing 1,2,3,4-tetrahydroquinolin-6-amine.
Alternative Cyclization Methods
Borsche-Drechsel cyclization offers an alternative route, where cyclohexanone derivatives condense with anilines under acidic conditions to form tetrahydroquinolines. However, regioselectivity challenges limit its utility for 6-substituted derivatives.
Sulfonylation of the Tetrahydroquinoline Core
Sulfonylation at Position 1
The secondary amine at position 1 undergoes sulfonylation first due to its lower nucleophilicity compared to the primary amine at position 6.
Procedure :
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Reagents : 1,2,3,4-Tetrahydroquinolin-6-amine (1 equiv), 4-methoxybenzenesulfonyl chloride (1.2 equiv), triethylamine (2 equiv) in dichloromethane (DCM).
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Conditions : Stirred at 25°C for 4–8 hours under inert atmosphere.
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Workup : The mixture is washed with water, dried (Na₂SO₄), and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane) yields 1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine.
Sulfonylation at Position 6
The primary amine at position 6 reacts readily with 4-methoxybenzenesulfonyl chloride under milder conditions:
Procedure :
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Reagents : 1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv), 4-methoxybenzenesulfonyl chloride (1.1 equiv), pyridine (1.5 equiv) in tetrahydrofuran (THF).
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Conditions : Microwave irradiation at 60–65°C for 15 minutes.
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Workup : Solvent evaporation, trituration with water, and recrystallization from ethanol affords the bis-sulfonamide product.
Optimization and Comparative Analysis
Solvent and Base Selection
Catalytic Approaches
Microwave irradiation significantly reduces reaction times (e.g., 15 minutes vs. 4–8 hours under conventional heating). Solid-supported catalysts like PPA/SiO₂, as reported in tetrahydroisoquinoline syntheses, could further improve efficiency but remain untested for this specific compound.
Characterization and Validation
Spectroscopic Data
Purity and Yield Tradeoffs
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Chromatography : Essential for removing unreacted sulfonyl chloride and byproducts.
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Recrystallization : Ethanol or ethyl acetate yields crystals with >98% purity (HPLC).
Challenges and Alternative Routes
Competing Reactions
Over-sulfonylation is mitigated by stepwise addition of sulfonyl chloride and stoichiometric control.
One-Pot Strategies
Simultaneous sulfonylation of both amines remains unexplored due to divergent reactivity but could be feasible with excess sulfonyl chloride and prolonged heating.
Industrial-Scale Considerations
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core, selective functionalization of the methoxy groups, and purification via column chromatography. Critical parameters include:
- Temperature control during sulfonamide coupling (60–80°C) to avoid decomposition .
- Solvent selection (e.g., dichloromethane or DMF) to enhance reaction efficiency .
- Purification challenges due to polar byproducts; preparative HPLC or recrystallization may be required . Example protocol:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Methoxybenzenesulfonyl chloride, DCM, RT | 75–85 |
| 2 | Tetrahydroquinoline amine coupling, DMF, 70°C | 60–70 |
Q. How is structural characterization of this compound performed?
Advanced spectroscopic techniques are essential:
- NMR (¹H/¹³C) : Assign methoxy (δ 3.8–4.0 ppm) and sulfonamide protons (δ 7.5–8.2 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 440.5 for [M+H]⁺) .
- X-ray crystallography : Resolve stereochemistry of the tetrahydroquinoline core .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states for sulfonamide bond formation, while molecular dynamics simulations assess solvent effects. Key steps:
- Reaction path search : Identify low-energy intermediates using software like Gaussian .
- Solvent optimization : Compare DCM vs. THF using COSMO-RS models to maximize yield .
- Example finding : Ethylsulfonyl derivatives showed 15% higher reactivity than benzyl analogs .
Q. What strategies resolve contradictory bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions or stereochemical impurities. Recommendations:
- Standardize assays : Use identical buffer pH (7.4) and temperature (37°C) .
- Chiral HPLC : Verify enantiomeric purity (>98%) to eliminate inactive stereoisomers .
- SAR analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) .
Q. How can pharmacokinetic properties (e.g., logP, bioavailability) be improved?
Structural modifications guided by in silico ADMET models:
- LogP reduction : Replace methoxy groups with hydrophilic moieties (e.g., hydroxyl) .
- Bioavailability enhancement : Introduce methyl groups to reduce first-pass metabolism .
- In vitro testing : Use Caco-2 cell monolayers to assess intestinal permeability .
Methodological Challenges
Q. What techniques address stereochemical complexity during synthesis?
- Chiral auxiliaries : Temporarily enforce desired configurations during sulfonylation .
- Asymmetric catalysis : Employ palladium-catalyzed coupling for enantioselectivity .
- Analytical validation : Combine circular dichroism (CD) with NMR for stereochemical confirmation .
Q. How to analyze conflicting data in enzyme inhibition studies?
- Kinetic assays : Distinguish competitive vs. non-competitive inhibition using Lineweaver-Burk plots .
- Molecular docking : Map binding interactions (e.g., sulfonamide-SO₂ with catalytic lysine) .
- Cross-study comparison : Normalize data against reference inhibitors (e.g., acetazolamide) .
Cross-Disciplinary Applications
Q. Can this compound be adapted for materials science applications?
The sulfonamide moiety’s thermal stability (decomposition >250°C) enables use in:
- Polymer crosslinking : Enhance mechanical strength in sulfonated polyimides .
- Catalyst design : Immobilize metal nanoparticles via sulfonyl coordination .
Q. What advanced statistical methods validate synthesis reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
